Mast cell degranulating (MCD) peptide HR-2, also known as Peptide 401, is a 22-amino acid peptide initially isolated from the venom of the honeybee Apis mellifera. [, , ] Its amino acid sequence is as follows: Ile-Lys-Ile-Lys-Gly-Lys-Cys-Ala-Thr-Cys-Pro-Ser-Ile-Ile-Arg-Lys-Ile-Arg-Lys-Ile-NH2. [, ] This basic peptide contains two disulfide bridges (Cys7-Cys19 and Cys5-Cys15) that contribute to its stability and conformation. [] MCD peptide HR-2 is classified as a mast cell degranulating peptide due to its ability to induce histamine release from mast cells. [, , , ] This property makes it a valuable tool in studying mast cell function and signaling pathways involved in inflammatory responses. [, , ]
Mast Cell Degranulating Peptide HR-2 is a biologically active peptide that plays a significant role in the field of immunology, particularly in the study of mast cell activation and allergic responses. This peptide is derived from the venom of the giant hornet, Vespa orientalis, and is known for its ability to induce mast cell degranulation, leading to the release of histamine and other mediators associated with allergic reactions and inflammation.
Mast Cell Degranulating Peptide HR-2 is isolated from the venom of the giant hornet, Vespa orientalis. This source distinguishes it from similar peptides derived from honeybee venom, although they share functional similarities in their biological effects. The peptide's sequence is characterized by a series of hydrophobic and positively charged amino acids, which contribute to its biological activity .
Mast Cell Degranulating Peptide HR-2 belongs to a class of peptides known as mast cell degranulating peptides. These peptides are cationic and are recognized for their ability to trigger degranulation in mast cells at low concentrations. The peptide's classification is based on its mechanism of action, which involves the activation of mast cells and subsequent release of inflammatory mediators .
The synthesis of Mast Cell Degranulating Peptide HR-2 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise addition of amino acids to form a peptide chain. This technique involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Additionally, analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and structure of the synthesized peptide .
Mast Cell Degranulating Peptide HR-2 has a specific sequence characterized by hydrophobic residues that facilitate its interaction with cell membranes. The sequence is:
H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2
This sequence corresponds to a molecular formula of with a molecular weight of 1523.03 g/mol .
The one-letter code representation of this peptide is FLPLILGKLVKGLL-NH2. Its structure exhibits properties typical of cationic peptides, contributing to its ability to interact with negatively charged components on cell membranes .
Mast Cell Degranulating Peptide HR-2 primarily engages in reactions that lead to mast cell degranulation. Upon binding to specific receptors on mast cells, it triggers intracellular signaling pathways that result in:
These reactions are critical in understanding allergic responses and developing therapeutic interventions for conditions like Mast Cell Activation Syndrome (MCAS) .
The signaling pathway typically involves protein kinase C activation and phospholipase C-mediated breakdown of phosphatidylinositol bisphosphate, leading to increased levels of inositol trisphosphate and diacylglycerol, which promote further calcium release from intracellular stores .
The mechanism by which Mast Cell Degranulating Peptide HR-2 operates involves several key steps:
This process underlies many allergic reactions and inflammatory responses, making it a significant target for research into mast cell-related disorders .
Mast Cell Degranulating Peptide HR-2 is typically stored at -20 ± 5 °C to maintain stability. It exists as a trifluoroacetate salt form, which enhances its solubility in aqueous solutions for experimental use .
The chemical properties include:
These properties are crucial for its application in laboratory settings and therapeutic research .
Mast Cell Degranulating Peptide HR-2 has several scientific applications:
Mast Cell Degranulating Peptide HR-2 (MCDP HR-2) is a linear 14-amino acid peptide (FLPLILGKLVKGLL-NH₂) isolated from the venom of the giant hornet Vespa orientalis [5]. The primary structure exhibits several distinctive features: 1) A high proportion of hydrophobic residues (Leu⁴, Ile², Phe¹, Val¹) constituting ~64% of the sequence; 2) Two lysine residues (Lys⁷, Lys¹⁰) imparting cationic character at physiological pH; and 3) A C-terminal amidation modification that neutralizes the terminal carboxyl group's negative charge, enhancing membrane interaction potential [5] [8]. Unlike larger venom peptides such as the 22-residue MCD peptide from bee venom (Apis mellifera), HR-2 lacks cysteine residues and therefore does not form disulfide bridges [1] [8]. This absence of cysteines also means HR-2 undergoes no post-translational disulfide bonding, distinguishing it from structurally stabilized peptides like apamin or MCD peptide which rely on disulfide networks for functional folding [1] [6].
Notably, HR-2 shows no evidence of other common post-translational modifications (PTMs) such as:
The C-terminal amidation is its sole known modification, likely catalyzed by peptidylglycine α-amidating monooxygenase during venom maturation. This modification is critical for bioactivity, as amidated peptides typically show enhanced receptor binding affinity compared to their acidic counterparts [5] [8].
Table 1: Primary Structural Features of MCDP HR-2
Characteristic | HR-2 Property |
---|---|
Amino Acid Sequence | Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH₂ |
Length | 14 residues |
Molecular Weight | 1523.00 Da |
Net Charge (pH 7.4) | +2 (from Lys⁷, Lys¹⁰) |
Hydrophobic Residue Ratio | 64% (9/14 residues) |
C-terminal Modification | Amidation |
Disulfide Bonds | Absent |
In aqueous solutions, HR-2 adopts a dynamic conformational equilibrium, but transitions to stable amphipathic α-helical structures in membrane-mimetic environments such as lipid bilayers or micelles [3] [8]. Biophysical analyses (including CD spectroscopy and NMR) reveal:
Unlike the bee venom MCD peptide (22 residues), which is stabilized by two disulfide bridges (Cys³-Cys¹⁵ and Cys⁵-Cys¹⁹) forming a 28-atom ring structure, HR-2 lacks covalent crosslinks [1] [8]. Instead, its tertiary fold relies entirely on non-covalent interactions: hydrophobic packing, hydrogen bonding, and electrostatic forces. This results in a less rigid structure compared to disulfide-stabilized toxins but allows greater conformational adaptability upon encountering lipid membranes [1] [3].
The amphipathic helix partitions at lipid-water interfaces:
Molecular dynamics (MD) simulations illuminate HR-2's environment-dependent structural plasticity:
Root-mean-square fluctuation (RMSF) >1.5 Å for residues 1–3 and 11–14 [3]
Lipid Environment (e.g., DPPC Bilayers):
This conformational switching underpins HR-2's membrane-dependent bioactivity. The disordered-to-ordered transition positions the peptide optimally for interacting with mast cell surface receptors like MrgX2 (Mas-related G-protein-coupled receptor X2). MrgX2 activation requires both cationic charge (for receptor docking) and hydrophobic accessibility (for transmembrane domain engagement), features enabled by HR-2's lipid-induced folding [3] [8].
HR-2 shares functional similarities but exhibits marked structural divergence from other mast cell-activating peptides:
Table 2: Structural and Functional Comparison of HR-2 with Homologous Peptides
Feature | HR-2 (Vespa orientalis) | Bee MCD Peptide | Apamin (Bee Venom) | Mastoparan (Wasp Venom) |
---|---|---|---|---|
Length | 14 residues | 22 residues | 18 residues | 14 residues |
Disulfide Bonds | None | 2 (Cys3-15, Cys5-19) | 2 (Cys1-11, Cys3-15) | None |
Key PTMs | C-terminal amidation | None | None | None |
Secondary Structure | Membrane-induced α-helix | β-sheet/α-helix mix | α-helix/β-turn | Constitutive α-helix |
Stabilizing Elements | Hydrophobic core, salt bridges | Disulfides, H-bonds | Disulfides, H-bonds | Amphipathic helix |
Net Charge | +2 | +4 | +2 | +3 to +5 |
Mechanism of MC Activation | MrgX2 receptor binding | K⁺ channel blockade | SKₐₚ channel blockade | G-protein direct activation |
vs. Bee MCD Peptide: HR-2 is shorter (14 vs. 22 residues) and lacks disulfides, rendering it more conformationally flexible. While bee MCD peptide adopts a rigid fold with α-helical (residues 13–19) and β-strand elements stabilized by disulfides and six intrachain H-bonds, HR-2 relies on environmental induction of its helix [1] [8]. Functionally, bee MCD peptide is a potent K⁺ channel blocker (IC₅₀ ~nM) affecting neuronal excitability, whereas HR-2 primarily targets mast cell degranulation via MrgX2 [1] [8].
vs. Apamin: Apamin (18 residues) is a neurotoxic peptide with two disulfides forming a stable α-helix-core/β-turn scaffold. It selectively blocks small-conductance Ca²⁺-activated K⁺ channels (SKₐₚ), causing spinal hyperexcitability. HR-2 shares no sequence homology and does not target ion channels [1] [9].
vs. Mastoparan: Both are linear, cationic, α-helical mast cell activators. However, mastoparan (e.g., from Vespula lewisii) directly activates heterotrimeric G-proteins (Gαᵢ/Gαₒ) via its N-terminal amphipathic helix, bypassing surface receptors. HR-2 acts primarily through the MrgX2 receptor, though weak G-protein interactions may contribute [8]. Mastoparan typically has higher charge density (+3 to +5 vs. HR-2's +2), enhancing membrane perturbation [8].
HR-2 exemplifies evolutionary convergent functional design: its linear, amphipathic architecture achieves mast cell activation via mechanisms distinct from disulfide-rich homologs, prioritizing receptor engagement over ion channel blockade. This structural divergence underscores the adaptability of venom peptides in targeting physiological processes through varied molecular strategies [1] [8] [9].
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